molecular formula C19H20Cl2O2 B14455982 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene CAS No. 74706-16-4

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene

Cat. No.: B14455982
CAS No.: 74706-16-4
M. Wt: 351.3 g/mol
InChI Key: LYALJRUXUYBQHA-UHFFFAOYSA-N
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Description

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene is an organic compound characterized by its unique structure, which includes a dichlorinated pentenyl group and a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene typically involves the following steps:

    Formation of the Dichloropent-4-en-1-yl Group: This can be achieved through the chlorination of pent-4-en-1-ol using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification Reaction: The dichloropent-4-en-1-yl chloride is then reacted with 4-hydroxy-4-methylphenylmethanol in the presence of a base like potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pentenyl group to a single bond.

    Substitution: The dichlorinated group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Chloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene: Similar structure but with one less chlorine atom.

    1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-methoxybenzene: Lacks the 4-methylphenyl group.

Uniqueness

1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

74706-16-4

Molecular Formula

C19H20Cl2O2

Molecular Weight

351.3 g/mol

IUPAC Name

1-(5,5-dichloropent-4-enoxy)-4-[(4-methylphenyl)methoxy]benzene

InChI

InChI=1S/C19H20Cl2O2/c1-15-5-7-16(8-6-15)14-23-18-11-9-17(10-12-18)22-13-3-2-4-19(20)21/h4-12H,2-3,13-14H2,1H3

InChI Key

LYALJRUXUYBQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC=C(Cl)Cl

Origin of Product

United States

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